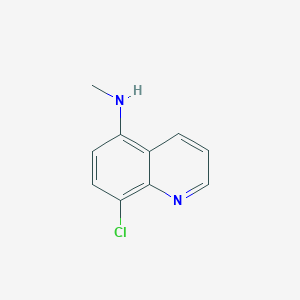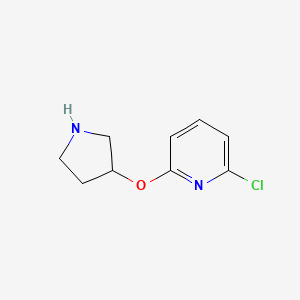![molecular formula C17H14ClF2NO4 B13547239 (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, and a chlorodifluorophenyl group, making it a versatile molecule for chemical reactions and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the chlorodifluorophenyl group through a substitution reaction. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biological assay.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3,6-difluorophenyl)propanoic acid
Uniqueness
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interactions, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C17H14ClF2NO4 |
|---|---|
Poids moléculaire |
369.7 g/mol |
Nom IUPAC |
(3R)-3-(2-chloro-3,6-difluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H14ClF2NO4/c18-16-12(20)7-6-11(19)15(16)13(8-14(22)23)21-17(24)25-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,21,24)(H,22,23)/t13-/m1/s1 |
Clé InChI |
OMPGOIQYTWOPKO-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C2=C(C=CC(=C2Cl)F)F |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=C(C=CC(=C2Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


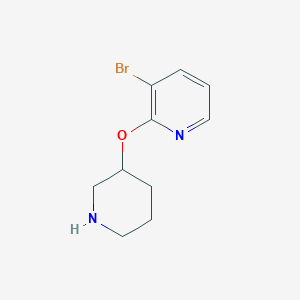

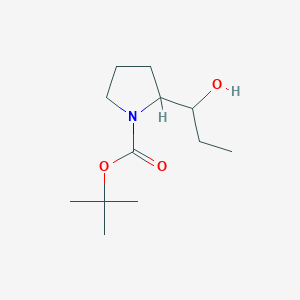
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
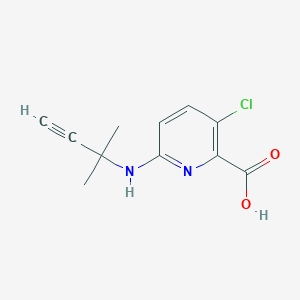
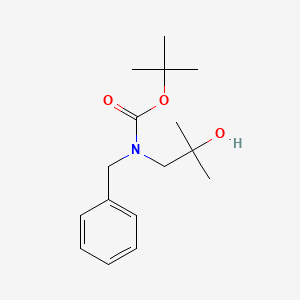
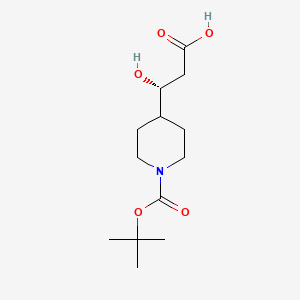
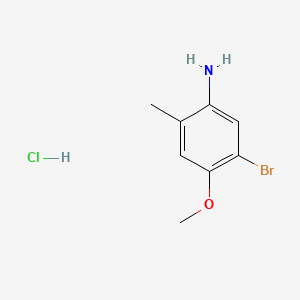
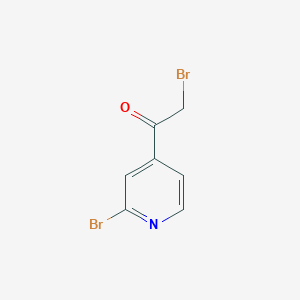
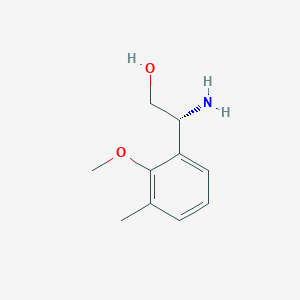
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
